rac-(1R,3S)-3-[(pyrimidin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid, cis
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Overview
Description
rac-(1R,3S)-3-[(pyrimidin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid, cis: is a synthetic compound that features a cyclopentane ring substituted with a pyrimidinyl carbamoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,3S)-3-[(pyrimidin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid, cis typically involves the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrimidinyl carbamoyl group: This step often involves the reaction of the cyclopentane derivative with a pyrimidinyl isocyanate or a similar reagent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring or the pyrimidinyl group.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidinyl group, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules. Biology : It may be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds. Medicine Industry : Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1R,3S)-3-[(pyrimidin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid, cis exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
rac-(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride: This compound features a cyclopropane ring and a pyridinyl group, differing in ring size and substituent position.
1-Pyrimidin-2-yl-piperidine-4-carboxylic acid: This compound has a piperidine ring instead of a cyclopentane ring.
Uniqueness: rac-(1R,3S)-3-[(pyrimidin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid, cis is unique due to its specific stereochemistry and the presence of both a pyrimidinyl carbamoyl group and a carboxylic acid group on a cyclopentane ring. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H13N3O3 |
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Molecular Weight |
235.24 g/mol |
IUPAC Name |
3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H13N3O3/c15-9(14-11-12-4-1-5-13-11)7-2-3-8(6-7)10(16)17/h1,4-5,7-8H,2-3,6H2,(H,16,17)(H,12,13,14,15) |
InChI Key |
WPXBWUZWWVUITK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C(=O)NC2=NC=CC=N2)C(=O)O |
Origin of Product |
United States |
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